

# The Formation of TYK2 Ternary Complexes: A Comparative Guide to Biophysical Analysis

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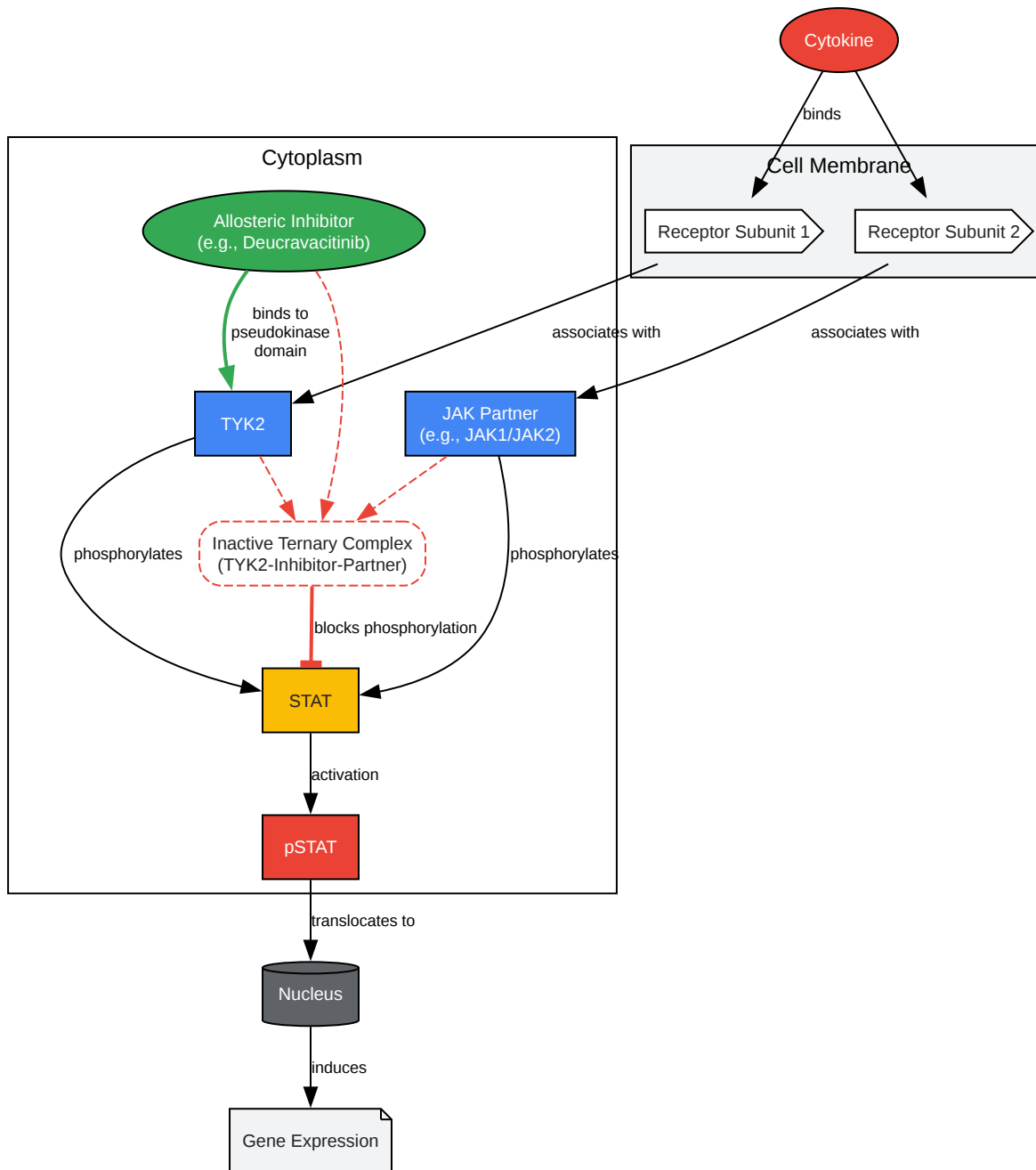
For researchers, scientists, and drug development professionals, understanding the kinetics and thermodynamics of ternary complex formation is paramount in the development of novel therapeutics targeting Tyrosine Kinase 2 (TYK2). This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)—for characterizing the formation of TYK2 ternary complexes, offering supporting data and detailed experimental methodologies.

TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.<sup>[1][2][3][4]</sup> A key therapeutic strategy involves the development of small molecule inhibitors that modulate TYK2 activity. Notably, allosteric inhibitors like deucravacitinib bind to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its signaling function.<sup>[5][6][7]</sup> The formation of a stable ternary complex, comprising the TYK2 protein, a binding partner (such as another JAK kinase or a receptor subunit), and a small molecule inhibitor, is a critical event to characterize. This guide will delve into the application of SPR and compare its utility against other powerful biophysical techniques in elucidating the dynamics of this pivotal interaction.

## The TYK2 Signaling Pathway and Ternary Complex Formation

TYK2 is integral to the signaling cascades of cytokines like IL-12, IL-23, and type I interferons. [1][3][4][8] Upon cytokine binding to their receptors, TYK2, often in partnership with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation.[1][8] This initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Allosteric inhibitors targeting the TYK2 pseudokinase domain function by stabilizing an autoinhibitory interaction between the pseudokinase (JH2) and the kinase (JH1) domains, thus preventing activation.[9][10][11][12] The ternary complex in this context would consist of TYK2, its associated receptor subunit or JAK partner, and the allosteric inhibitor.

## TYK2 Signaling and Inhibition

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**Caption:** TYK2 signaling pathway and mechanism of allosteric inhibition.

## Comparison of Biophysical Techniques

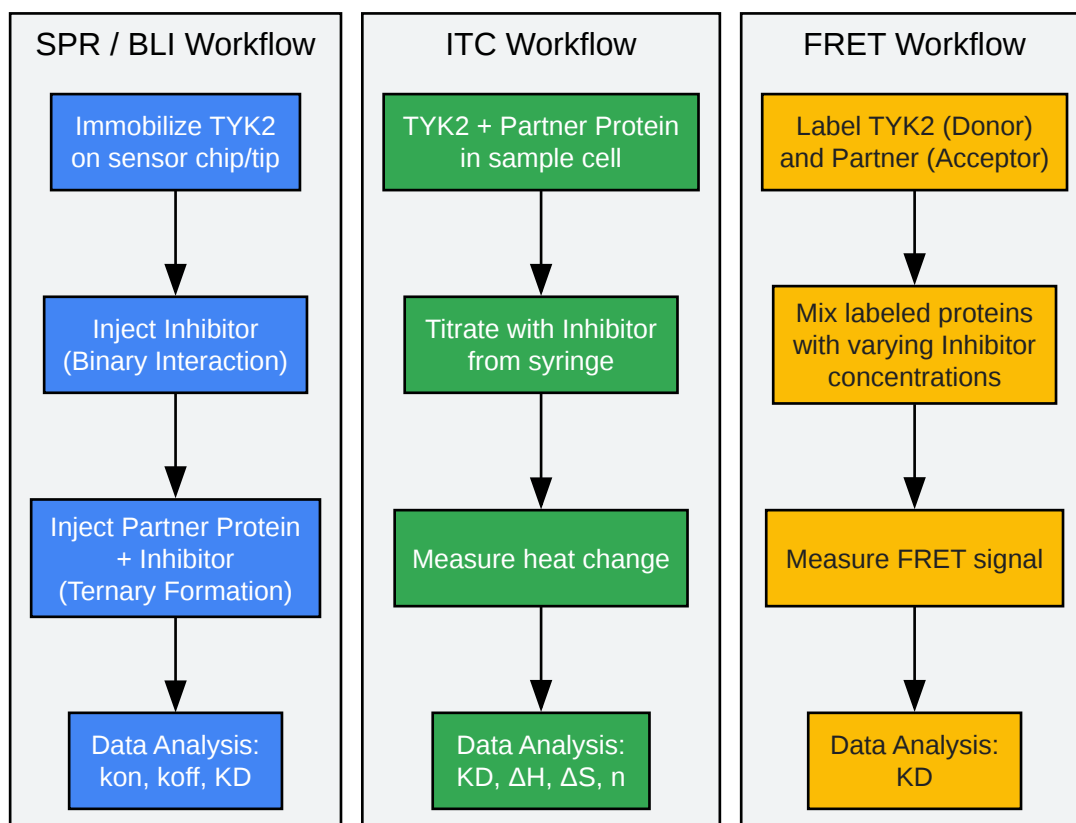
The characterization of ternary complex formation requires robust biophysical methods that can provide quantitative data on binding affinity, kinetics, and thermodynamics. SPR is a gold-standard technique for this purpose, but BLI, ITC, and FRET offer alternative and complementary information.[\[13\]](#)[\[14\]](#)

Feature	Surface Plasmon Resonance (SPR)	Bio-Layer Interferometry (BLI)	Isothermal Titration Calorimetry (ITC)	Förster Resonance Energy Transfer (FRET)
Principle	Mass-sensitive detection of refractive index changes near a sensor surface. <a href="#">[2]</a> <a href="#">[14]</a>	Wavelength shift of reflected light due to changes in optical thickness on a biosensor tip. <a href="#">[15]</a>	Measures heat changes upon molecular binding in solution. <a href="#">[14]</a> <a href="#">[16]</a> <a href="#">[17]</a>	Non-radiative energy transfer between two fluorophores in close proximity.
Key Outputs	$k_{on}$ , $k_{off}$ , KD	$k_{on}$ , $k_{off}$ , KD	KD, $\Delta H$ , $\Delta S$ , Stoichiometry (n)	Binding affinity (KD), distance information
Throughput	Medium to High	High	Low	High
Sample Consumption	Low to Medium	Low	High	Low
Labeling Requirement	Label-free	Label-free	Label-free	Requires fluorescent labels
Sensitivity	Very High (suitable for small molecules) <a href="#">[18]</a>	Lower than SPR (less suited for small molecules) <a href="#">[18]</a> <a href="#">[19]</a>	Dependent on binding enthalpy	High
Information	Kinetics & Affinity	Kinetics & Affinity	Thermodynamics & Affinity	Proximity & Affinity

## Experimental Design for Ternary Complex Analysis

A common experimental design for studying the formation of a TYK2 ternary complex (TYK2-Inhibitor-Partner) using surface-based methods like SPR and BLI involves immobilizing one component and flowing the other two in solution. For ITC and FRET, all components are in solution.

Comparative Experimental Workflows for Ternary Complex Analysis



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**Caption:** Workflows for ternary complex analysis using different techniques.

## Detailed Methodologies

### Surface Plasmon Resonance (SPR) Protocol

SPR is highly suited for detailed kinetic analysis of ternary complex formation due to its high sensitivity and real-time data acquisition.<sup>[20][21]</sup>

- Immobilization:
  - Recombinantly express and purify human TYK2 (e.g., the pseudokinase domain or the full-length protein).
  - Immobilize TYK2 onto a sensor chip (e.g., CM5 chip via amine coupling) to a target level of ~2000-4000 RU to ensure a sufficient signal for small molecule binding.
  - A reference channel should be prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index changes and non-specific binding.
- Binary Interaction Analysis (TYK2-Inhibitor):
  - Prepare a dilution series of the TYK2 inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
  - Inject the inhibitor concentrations over the TYK2 and reference surfaces.
  - Monitor the association and dissociation phases to determine the binary binding kinetics ( $k_{on}$ ,  $k_{off}$ ) and affinity (KD).[\[22\]](#)
- Ternary Complex Analysis (TYK2-Inhibitor-Partner):
  - Prepare a series of analyte solutions containing a constant, saturating concentration of the partner protein and a dilution series of the inhibitor.
  - Inject these solutions over the immobilized TYK2 surface.
  - The observed binding will represent the formation of the ternary complex. The kinetic parameters will reflect the stability and dynamics of this complex.
  - Alternatively, pre-incubate the inhibitor with TYK2 on the chip and then inject the partner protein to observe the third molecule binding.
- Data Analysis:
  - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for binary, or a ternary complex model) to extract kinetic and affinity constants.

- The cooperativity of ternary complex formation can be assessed by comparing the affinity of the inhibitor for TYK2 in the presence and absence of the partner protein.[\[20\]](#)

## Bio-Layer Interferometry (BLI) Protocol

BLI offers a higher throughput alternative to SPR, which is advantageous for screening multiple inhibitors or conditions, though it may have lower sensitivity for small molecule interactions.[\[18\]](#)  
[\[19\]](#)

- Immobilization:
  - Biotinylate purified TYK2 and immobilize it onto streptavidin-coated biosensor tips.
  - Use unloaded biosensor tips as a reference.
- Assay Steps:
  - Equilibrate the biosensor tips in running buffer.
  - Associate the inhibitor at various concentrations to determine binary interaction kinetics.
  - For ternary analysis, dip the TYK2-loaded biosensors into wells containing a mixture of the partner protein and the inhibitor.[\[23\]](#)
  - Move the biosensors to a buffer-only well to measure the dissociation of the complex.
- Data Analysis:
  - Process the data by subtracting the reference sensorgram.
  - Fit the association and dissociation curves to a 1:1 binding model to obtain  $k_{on}$ ,  $k_{off}$ , and  $K_D$  values.

## Isothermal Titration Calorimetry (ITC) Protocol

ITC is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the binding interaction in a single experiment.[\[16\]](#)[\[17\]](#)[\[24\]](#)

- Sample Preparation:

- Dialyze all proteins (TYK2 and partner protein) and the inhibitor into the same buffer to minimize heats of dilution.
- Prepare TYK2 (e.g., 10-20  $\mu\text{M}$ ) in the sample cell. For ternary analysis, the partner protein can be pre-mixed with TYK2 in the cell.
- Prepare the inhibitor (e.g., 100-200  $\mu\text{M}$ ) in the injection syringe.
- Titration:
  - Perform a series of injections of the inhibitor into the sample cell containing TYK2 (and the partner protein).
  - Measure the heat released or absorbed after each injection.
- Data Analysis:
  - Integrate the heat-flow peaks and plot them against the molar ratio of the inhibitor to TYK2.
  - Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity ( $K_D$ ), enthalpy change ( $\Delta H$ ), and stoichiometry ( $n$ ). The entropy change ( $\Delta S$ ) can then be calculated.

## Förster Resonance Energy Transfer (FRET) Protocol

FRET is a powerful technique for demonstrating proximity and can be adapted to quantify ternary complex formation in solution.[\[25\]](#)[\[26\]](#)

- Protein Labeling:
  - Label TYK2 with a donor fluorophore (e.g., Alexa Fluor 488) and the partner protein with a suitable acceptor fluorophore (e.g., Alexa Fluor 594).
  - Ensure that labeling does not interfere with protein function or inhibitor binding.
- Assay Setup:



- In a microplate format, mix a constant concentration of the labeled TYK2 and partner protein.
- Add a serial dilution of the inhibitor to the wells.
- Measurement:
  - Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
  - An increase in the acceptor emission (and a corresponding decrease in donor emission) indicates that the inhibitor is promoting the formation of a stable ternary complex, bringing the fluorophores into proximity.
- Data Analysis:
  - Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.
  - Plot the FRET signal against the inhibitor concentration and fit the data to a binding isotherm to determine the apparent  $K_D$  for ternary complex formation.

## Conclusion

The choice of biophysical technique for studying TYK2 ternary complex formation depends on the specific research question. SPR provides high-quality kinetic and affinity data, making it ideal for detailed mechanistic studies and for characterizing the binding of small molecule inhibitors.<sup>[20]</sup> BLI offers a higher throughput for screening purposes, although with lower sensitivity. ITC is unparalleled for providing a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces behind complex formation.<sup>[16][17]</sup> FRET offers a solution-based method to probe proximity and can be adapted for high-throughput screening of compounds that stabilize the ternary complex. By leveraging the strengths of these complementary techniques, researchers can gain a comprehensive understanding of TYK2 ternary complex formation, accelerating the development of novel and effective therapeutics.

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